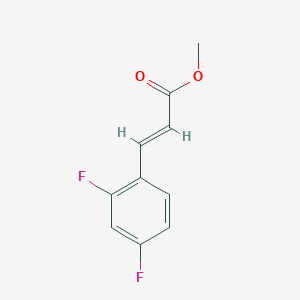

Methyl 3-(2,4-difluorophenyl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDQMSXOKRYDF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 2,4 Difluorophenyl Acrylate

Established Synthetic Routes to Methyl 3-(2,4-difluorophenyl)acrylate

Established methodologies for synthesizing this compound rely on reliable and well-documented chemical transformations. These routes are characterized by their high efficiency and predictability, making them suitable for laboratory and potential industrial-scale production.

Wittig-type Reactions and Related Olefination Processes

The Wittig reaction and its variations are cornerstone methods for the synthesis of alkenes, providing a powerful tool for creating the acrylate (B77674) double bond. lumenlearning.comwikipedia.org This process involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide, often referred to as a Wittig reagent, to yield an alkene and triphenylphosphine oxide. lumenlearning.commasterorganicchemistry.com

In the context of this compound synthesis, the key precursors are 2,4-difluorobenzaldehyde and a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde. berkeley.edu This is followed by the formation of a four-membered ring intermediate, an oxaphosphetane, which subsequently decomposes to form the desired alkene product and the highly stable triphenylphosphine oxide, the latter being a significant driving force for the reaction. lumenlearning.comorganic-chemistry.org

The stereochemistry of the resulting alkene is influenced by the nature of the ylide. Stabilized ylides, such as the one required for this synthesis (due to the electron-withdrawing ester group), generally favor the formation of the (E)-alkene isomer. organic-chemistry.org

Table 1: Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Byproduct |

|---|---|---|---|---|

| 2,4-Difluorobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Oxaphosphetane | This compound | Triphenylphosphine oxide |

Esterification Protocols from Corresponding Acrylic Acids

Another fundamental route to this compound is through the esterification of its corresponding carboxylic acid, 3-(2,4-difluorophenyl)acrylic acid. Esterification is a common reaction in organic synthesis, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. google.comsemanticscholar.org

For this specific synthesis, 3-(2,4-difluorophenyl)acrylic acid is reacted with methanol. The reaction is generally catalyzed by strong mineral acids like sulfuric acid or sulfonic acids such as p-toluenesulfonic acid. google.comgoogleapis.com The process is an equilibrium reaction, and to drive it towards the product side, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed from the system. googleapis.com The standard industrial production of methyl acrylate from acrylic acid and methanol under acid catalysis serves as a well-established precedent for this type of transformation. wikipedia.org

Table 2: Esterification of 3-(2,4-difluorophenyl)acrylic Acid

| Substrate | Reagent | Catalyst (Example) | Product | Byproduct |

|---|---|---|---|---|

| 3-(2,4-Difluorophenyl)acrylic acid | Methanol | Sulfuric Acid (H₂SO₄) | This compound | Water (H₂O) |

Multi-step Synthesis Strategies from Fluorinated Benzaldehydes

Comprehensive synthetic strategies often employ a multi-step approach to build complex molecules from simple starting materials. A logical pathway to this compound begins with 2,4-difluorobenzaldehyde, combining olefination and esterification reactions.

This two-step process can be outlined as follows:

Olefination: The initial step involves converting 2,4-difluorobenzaldehyde into 3-(2,4-difluorophenyl)acrylic acid. This can be achieved via a Knoevenagel condensation with malonic acid, followed by decarboxylation, or through a Wittig-type reaction using a carboxymethyl-substituted ylide.

Esterification: The resulting 3-(2,4-difluorophenyl)acrylic acid is then subjected to esterification with methanol, as described in the previous section, to yield the final product, this compound. researchgate.net

This strategy is advantageous as it starts from a common and commercially available fluorinated building block. The synthesis of voriconazole, a complex antifungal agent, similarly involves multi-step sequences starting from a difluorobenzene derivative, illustrating the utility of this approach in constructing functionalized fluorinated molecules. mdpi.com

Advanced Synthetic Approaches and Catalytic Systems

Beyond established routes, advanced synthetic methodologies focus on improving efficiency, selectivity, and sustainability. These include the development of asymmetric syntheses for chiral derivatives and the exploration of metal-free organocatalytic systems.

Asymmetric Synthesis and Chiral Induction in Related Acrylate Derivatives

Asymmetric synthesis is a form of chemical synthesis that favors the formation of a specific stereoisomer. ddugu.ac.in While this compound is an achiral molecule, the principles of asymmetric synthesis are highly relevant for the preparation of chiral derivatives of aryl acrylates. The goal is to convert an achiral starting material into a chiral product with a preference for one enantiomer over the other. nih.gov

This is often achieved through several key strategies:

Chiral Auxiliaries: An achiral substrate can be temporarily attached to a chiral auxiliary. This chiral unit directs a subsequent reaction to occur stereoselectively, after which the auxiliary is removed to yield the chiral product. du.ac.iniipseries.org For example, acrylate esters derived from chiral alcohols like (+)-camphor-10-sulfonic acid have shown excellent selectivity in reactions such as the Diels-Alder reaction. du.ac.in

Chiral Catalysts and Reagents: A chiral catalyst or reagent can interact with an achiral substrate to form diastereomeric transition states that have different energies, leading to the preferential formation of one enantiomeric product. uvic.ca

These methods are crucial in drug discovery and development, where often only one enantiomer of a chiral molecule possesses the desired therapeutic activity. nih.gov

Exploration of Organocatalysis in Aryl Acrylate Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a powerful metal-free strategy for polymer synthesis and other transformations. rsc.orgacs.org In the context of aryl acrylates, organocatalysis has been explored primarily for polymerization reactions.

Key areas of development include:

Group Transfer Polymerization (GTP): Organocatalysts such as N-heterocyclic carbenes (NHCs) have been shown to efficiently catalyze the GTP of acrylic monomers in a controlled manner. rsc.org

Ring-Opening Polymerization: Lewis pair type organocatalysts can facilitate the ring-opening polymerization of epoxides that contain acrylate moieties, producing polyethers with pendant acrylate groups. acs.org

The use of organocatalysts provides a valuable alternative to traditional metal-based systems, often with benefits such as tolerance to moisture, reduced toxicity, and easier removal from the final product. acs.org The development of organocatalytic systems for the direct synthesis of aryl acrylates is an active area of research, promising more sustainable and efficient chemical processes.

Electrochemical Methods for Alkenyl Ester Preparation

The synthesis of α,β-unsaturated esters such as this compound can be achieved through modern electrochemical techniques, which offer a sustainable alternative to traditional chemical methods by replacing stoichiometric reagents with electrons. A prominent example is the electrochemically promoted Mizoroki-Heck reaction, which facilitates the coupling of aryl halides with alkenes under mild conditions. acs.orgacs.org

In the context of synthesizing this compound, this method would involve the cross-coupling of an activated 2,4-difluorophenyl halide (e.g., 1-bromo-2,4-difluorobenzene or 1-iodo-2,4-difluorobenzene) with methyl acrylate. While palladium is the conventional catalyst for Heck reactions, recent advancements have demonstrated the efficacy of nickel catalysts in electrochemically driven systems. acs.orgresearchgate.net

The core principle of the electrochemical approach is the continuous regeneration of the active low-valent catalyst at the cathode. For instance, a Ni(II) precatalyst can be electrochemically reduced to a highly reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition with the aryl halide to form a Ni(II)-aryl intermediate, which subsequently coordinates with methyl acrylate and proceeds through the Heck catalytic cycle. The use of electricity to drive the reduction of the nickel complex circumvents the need for chemical reductants and allows the reaction to proceed at lower temperatures and with greater efficiency. aalto.finsf.gov Studies have shown that even challenging couplings can be achieved using this method, with the electrochemical potential providing the necessary driving force to access the reactive catalytic intermediates. acs.orgacs.org

Key features of the electrochemically promoted Heck reaction include:

Mild Conditions: Reactions can often be conducted at or near room temperature.

Catalyst Regeneration: The active catalyst is regenerated in situ, maintaining its concentration and activity. aalto.fi

High Selectivity: Electron-poor olefins like methyl acrylate are excellent substrates for this transformation. aalto.fi

| Parameter | Description | Significance in Synthesis | Reference |

|---|---|---|---|

| Catalyst | Typically a Ni(II) or Pd(II) complex (e.g., NiBr₂·diglyme). | The choice of metal influences reactivity and scope. Nickel is a more earth-abundant and economical alternative to palladium. | acs.orgresearchgate.net |

| Electrode Material | Reticulated vitreous carbon (RVC) foam, glassy carbon, or platinum are commonly used. | The electrode material can affect the efficiency of electron transfer and the stability of the electrochemical cell. | nsf.gov |

| Electrolyte | Tetra-alkylammonium salts (e.g., nBu₄NBF₄) are used to ensure conductivity of the solution. | The electrolyte is crucial for the passage of current and can enhance the benefits of electrolysis. | aalto.fi |

| Mode of Electrolysis | Constant current or controlled potential electrolysis can be employed. | This controls the rate of catalyst reduction and can be optimized to maximize yield and minimize side reactions. | acs.orgnsf.gov |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is critical for optimizing the synthesis of this compound. The two most relevant synthetic routes are the Mizoroki-Heck reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Mechanistic studies for these reactions provide insight into rate-determining steps and the origins of selectivity.

Kinetic and Isotopic Studies of Key Synthetic Steps

Kinetic studies, particularly those employing isotopic labeling, are powerful tools for elucidating reaction mechanisms by identifying the rate-limiting step. libretexts.orglibretexts.org

Mizoroki-Heck Reaction: The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination. nih.gov Kinetic studies on the phenylation of olefins like methyl acrylate suggest that the β-hydride elimination step, which involves the cleavage of a C-H bond, is often the rate-limiting step of the catalytic cycle. researchgate.net

A primary kinetic isotope effect (KIE) is observed when a bond to an isotopically substituted atom is broken in the rate-determining step. libretexts.org For the Heck reaction, this can be probed by replacing the hydrogen atom involved in the β-hydride elimination step with deuterium. A significant KIE value (kH/kD > 1) indicates that the C-H bond cleavage is indeed rate-determining. libretexts.orgresearchgate.net While specific kinetic data for the synthesis of this compound is not extensively documented, analogies to similar systems suggest that β-hydride elimination would be the rate-limiting step. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde (in this case, 2,4-difluorobenzaldehyde). The mechanism proceeds through the initial deprotonation of the phosphonate, followed by nucleophilic addition of the resulting carbanion to the aldehyde to form an intermediate, which then eliminates to give the alkene. wikipedia.org Ab initio calculations and mechanistic studies have identified the nucleophilic addition of the carbanion to the aldehyde or the subsequent formation of the oxaphosphetane intermediate as the rate-limiting step. nih.govnrochemistry.com Since no C-H bond is broken in this step, a primary deuterium KIE is not expected if the aldehyde is deuterated at the formyl position. Instead, a small secondary KIE might be observed due to the change in hybridization of the carbonyl carbon from sp² to sp³. wikipedia.org

| Reaction | Potential Rate-Determining Step | Isotopic Substitution | Expected KIE (kH/kD) | Reference |

|---|---|---|---|---|

| Mizoroki-Heck | Oxidative Addition | N/A for C-H bonds | ~1 (No primary KIE) | snnu.edu.cn |

| Mizoroki-Heck | Migratory Insertion | N/A for C-H bonds | ~1 (No primary KIE) | snnu.edu.cn |

| Mizoroki-Heck | β-Hydride Elimination | Deuterium at β-position of acrylate | > 1 (Primary KIE) | libretexts.orgresearchgate.net |

| Horner-Wadsworth-Emmons | Phosphonate Deprotonation | Deuterium at α-position of phosphonate | > 1 (Primary KIE) | libretexts.org |

| Horner-Wadsworth-Emmons | Nucleophilic Addition | Deuterium at formyl position of aldehyde | ~1 (Secondary KIE possible) | nih.govwikipedia.org |

Chemical Reactivity and Transformation Studies of Methyl 3 2,4 Difluorophenyl Acrylate

Electrophilic and Nucleophilic Reactions of the Acrylate (B77674) Moiety

The acrylate portion of Methyl 3-(2,4-difluorophenyl)acrylate is an α,β-unsaturated ester system. The electron-withdrawing difluorophenyl group, in conjunction with the methyl ester, renders the β-carbon electron-deficient and thus highly susceptible to attack by nucleophiles.

This compound is an excellent Michael acceptor for conjugate addition reactions with a variety of soft nucleophiles, particularly those containing nitrogen and sulfur. wikipedia.org The enhanced electrophilicity of the β-carbon facilitates the addition of heteroatomic nucleophiles, leading to the formation of β-substituted propionates.

With amine nucleophiles, the reaction proceeds readily. Primary and secondary amines add to the activated double bond to form β-amino esters. nih.gov Similarly, thiols are potent nucleophiles for this transformation, yielding β-thioether compounds. researchgate.net These reactions are often catalyzed by a base, which serves to deprotonate the thiol to the more nucleophilic thiolate.

Table 1: Representative Michael-type Addition Reactions

The electron-deficient double bond of this compound makes it a competent component in various cycloaddition reactions. It can function as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

In the Diels-Alder reaction, it is expected to react with electron-rich dienes, such as cyclopentadiene (B3395910) or isoprene, to form cyclohexene (B86901) derivatives. nih.govmdpi.com The reaction proceeds via a [4+2] cycloaddition mechanism. The presence of the electron-withdrawing 2,4-difluorophenyl group enhances the reactivity of the acrylate as a dienophile.

As a dipolarophile, it can react with 1,3-dipoles like azides, nitrile oxides, or nitrones to yield five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org For instance, reaction with an organic azide (B81097) would lead to the formation of a triazoline ring, which can subsequently be converted to other useful heterocyclic systems.

Table 2: Potential Cycloaddition Reactions

Reactions Involving the Difluorophenyl Ring

The reactivity of the 2,4-difluorophenyl ring is governed by the strong inductive and moderate resonance effects of the two fluorine atoms, as well as the deactivating effect of the acrylate substituent.

The difluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNA_r) and deactivated towards electrophilic aromatic substitution (EAS). nih.gov

Nucleophilic Aromatic Substitution (SNA_r): The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to attack by strong nucleophiles. mdpi.com Substitution is most likely to occur at the positions activated by the fluorine atoms, namely C2 and C4. Nucleophiles such as alkoxides, thiolates, or amines could potentially displace one of the fluoride (B91410) ions, with the C4 position being particularly activated by the para-acrylate group.

Electrophilic Aromatic Substitution (EAS): The ring is significantly deactivated towards electrophiles due to the combined electron-withdrawing effects of the two fluorine atoms and the acrylate side chain. masterorganicchemistry.commasterorganicchemistry.com If forced to react under harsh conditions, the regiochemical outcome would be dictated by the directing effects of the substituents. Fluorine is an ortho-, para-director, while the acrylate group is a meta-director. Electrophilic attack would likely be directed to the C3 and C5 positions, which are ortho/para to the fluorine atoms and meta to the acrylate group.

The methyl ester functional group offers a versatile handle for various chemical transformations.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 3-(2,4-difluorophenyl)acrylic acid. This carboxylic acid can then be used in further synthetic steps, such as amide bond formation.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the ester functionality. researchgate.net This reaction would typically reduce the ester to a primary alcohol, yielding 3-(2,4-difluorophenyl)prop-2-en-1-ol.

Amidation: The ester can be converted directly to an amide by heating with an amine, often with a catalyst, in a process known as aminolysis.

Table 3: Functional Group Transformations of the Ester Moiety

Polymerization and Oligomerization Studies

While specific polymerization studies on this compound are not extensively documented, its structure is analogous to other fluorinated acrylate monomers known to undergo polymerization. researchgate.net The presence of the acrylate double bond allows it to act as a monomer in addition polymerization reactions.

Free-Radical Polymerization: This is a common method for polymerizing acrylate monomers. dtic.mil The reaction can be initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer, poly(this compound), would feature the difluorophenyl group as a pendant side chain, which could impart unique properties to the material, such as high thermal stability and low surface energy.

Anionic Polymerization: The electron-withdrawing nature of the difluorophenyl group may also facilitate anionic polymerization, which can sometimes offer better control over polymer molecular weight and architecture compared to free-radical methods. dntb.gov.ua

The incorporation of fluorine into polymers is known to enhance properties such as chemical resistance, thermal stability, and hydrophobicity. dergipark.org.tr Therefore, polymers derived from this monomer are of potential interest for specialty coatings and materials science applications.

Table 4: Potential Polymerization Methods

Based on a comprehensive search for scientific literature, there is no available information regarding the "," specifically concerning its radical polymerization mechanisms, controlled polymerization techniques, or copolymerization with other monomers.

Extensive searches for the polymerization behavior of "this compound" did not yield any specific research findings, data, or publications. The requested topics—Radical Polymerization Mechanisms, Controlled Polymerization Techniques, and Copolymerization—could not be addressed for this particular compound as no relevant studies were identified.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as per the requested outline for this specific chemical compound.

Spectroscopic Characterization and Structural Elucidation of Methyl 3 2,4 Difluorophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1H and 13C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for the characterization of organic compounds. The chemical shifts (δ) observed in these spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecular structure.

In the ¹H NMR spectrum of Methyl 3-(2,4-difluorophenyl)acrylate, distinct signals are expected for the protons of the methyl group, the vinyl group, and the difluorophenyl ring. The methyl protons of the ester group typically appear as a singlet in the upfield region. The vinyl protons, being part of an α,β-unsaturated system, will exhibit characteristic doublet or doublet of doublets splitting patterns due to coupling with each other and potentially with the fluorine atoms on the aromatic ring. The aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region (around 165-175 ppm). The olefinic carbons of the acrylate (B77674) moiety and the aromatic carbons of the difluorophenyl ring will have distinct chemical shifts influenced by the electron-withdrawing effects of the fluorine and ester groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 3.5-3.8 (s) | 50-55 |

| Vinylic (α-CH) | 6.0-6.5 (d) | 120-130 |

| Vinylic (β-CH) | 7.5-8.0 (d) | 135-145 |

| Aromatic (C-H) | 6.8-7.8 (m) | 105-165 (multiple signals) |

| Carbonyl (C=O) | - | 165-170 |

| Aromatic (C-F) | - | 160-170 (d, JCF) |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

19F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shifts span a wide range, making it an excellent probe of the local electronic environment. nih.gov The two fluorine atoms at the 2- and 4-positions of the phenyl ring are chemically non-equivalent and are expected to show two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of these fluorine atoms will be influenced by their position relative to the acrylate substituent and by through-space interactions. Furthermore, coupling between the two fluorine atoms (⁴JFF) and coupling to neighboring protons (³JHF and ⁴JHF) will provide valuable structural information. These coupling constants can help to confirm the substitution pattern on the aromatic ring.

Advanced NMR Techniques for Stereochemical and Structural Confirmation

To unequivocally assign all proton and carbon signals and to confirm the stereochemistry of the double bond, advanced 2D NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this regard.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the two vinylic protons and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals of the methyl, vinylic, and aromatic carbons by linking them to their corresponding proton signals.

The magnitude of the coupling constant between the two vinylic protons (³JHH) is a key determinant of the stereochemistry of the double bond. A larger coupling constant (typically 12-18 Hz) is indicative of a trans or (E)-configuration, which is generally the more stable isomer for acrylates.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignment and Functional Group Analysis

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The analysis of these bands allows for the confirmation of the molecular structure.

C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1710-1730 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the α,β-unsaturated ester.

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the acrylate moiety will appear in the 1620-1640 cm⁻¹ region. This band is often stronger in the Raman spectrum than in the IR spectrum. horiba.com

C-O Stretching: The C-O stretching vibrations of the ester group will give rise to strong bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ range.

C-H Stretching: The aromatic and vinylic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the methyl C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibrations will produce strong bands in the IR spectrum, typically in the fingerprint region between 1100 and 1300 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic/Vinylic C-H Stretch | 3000-3100 | Medium | Medium-Strong |

| Aliphatic C-H Stretch (CH₃) | 2850-2980 | Medium | Medium-Strong |

| C=O Stretch (Ester) | 1710-1730 | Strong | Medium |

| C=C Stretch (Alkene) | 1620-1640 | Medium | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong | Weak |

| C-F Stretch | 1100-1300 | Strong | Weak |

Analysis of Conformational Isomerism

Molecules with rotatable single bonds can exist as different conformational isomers, or conformers. For this compound, rotation around the C-C single bond between the acrylate and the phenyl ring, as well as the C-O single bond of the ester, can lead to different conformers. While NMR spectroscopy often provides an averaged spectrum at room temperature, vibrational spectroscopy can sometimes distinguish between different conformers if the energy barrier to interconversion is sufficiently high.

Computational studies, often used in conjunction with experimental vibrational spectra, can help to predict the geometries and vibrational frequencies of different stable conformers. By comparing the calculated spectra with the experimental IR and Raman data, it may be possible to identify the predominant conformer in the solid state or in solution. For similar acrylate esters, the s-trans and s-cis conformers, referring to the orientation around the C(α)-C(=O) bond, have been studied, with the relative stability depending on steric and electronic factors.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural information of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions. In the context of this compound, mass spectrometry provides crucial data for confirming its elemental composition and elucidating its molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C₁₀H₈F₂O₂. guidechem.com By utilizing the exact masses of the most abundant isotopes of each element (C, H, F, and O), the theoretical monoisotopic mass of the compound can be calculated.

This calculated exact mass can then be compared with the experimentally determined mass from an HRMS analysis. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition, confirming the presence of ten carbon atoms, eight hydrogen atoms, two fluorine atoms, and two oxygen atoms in the molecule.

Interactive Data Table: Elemental Composition and Exact Mass of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon | C | 12.00000 | 10 | 120.00000 |

| Hydrogen | H | 1.00783 | 8 | 8.06264 |

| Fluorine | F | 18.99840 | 2 | 37.99680 |

| Oxygen | O | 15.99491 | 2 | 31.98982 |

| Total | 198.04926 |

Note: The table above details the calculation of the theoretical monoisotopic mass of this compound based on its molecular formula.

The initial ionization of this compound would result in the formation of the molecular ion at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ester group and fragmentation of the aromatic ring.

Common fragmentation pathways for acrylates include the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). For instance, the loss of a methoxy radical (•OCH₃) would result in the formation of a stable acylium ion.

The difluorophenyl group can also influence the fragmentation pattern. The presence of fluorine atoms can lead to characteristic losses. For example, the fragmentation of difluorobenzene often involves the loss of HF or C₂H₂.

A plausible fragmentation pathway for this compound could involve the following steps:

Formation of the molecular ion [M]⁺•.

Loss of a methoxy radical (•OCH₃) to form the acylium ion [M - 31]⁺.

Loss of carbon monoxide (CO) from the acylium ion to yield a difluorostyrenyl cation [M - 31 - 28]⁺.

Alternatively, cleavage of the entire acrylate side chain could lead to the formation of a difluorophenyl cation [C₆H₃F₂]⁺.

Fragmentation of the difluorophenyl ring itself could lead to smaller fragments, though these are typically less abundant.

Interactive Data Table: Proposed Mass Spectrometric Fragments of this compound

| Proposed Fragment Ion | Molecular Formula of Fragment | Calculated m/z | Neutral Loss |

| Molecular Ion | [C₁₀H₈F₂O₂]⁺• | 198.05 | - |

| Acylium Ion | [C₉H₅F₂O]⁺ | 167.03 | •OCH₃ |

| Difluorostyrenyl Cation | [C₈H₅F₂]⁺ | 139.04 | CO |

| Difluorophenyl Cation | [C₆H₃F₂]⁺ | 113.02 | C₃H₂O₂ |

Note: This table presents a theoretical fragmentation pattern. The m/z values are calculated based on the proposed fragment structures and represent the most likely major fragments to be observed in a mass spectrum.

Computational Chemistry and Theoretical Modeling of Methyl 3 2,4 Difluorophenyl Acrylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-(2,4-difluorophenyl)acrylate, DFT studies are crucial for understanding its reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

The calculated HOMO-LUMO energy gap helps to characterize the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive.

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT for a Related Acrylate (B77674) Derivative (Data is illustrative, based on published values for similar compounds)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.35 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.50 |

Note: This interactive table contains representative data from a DFT study on a functionally related acrylate molecule, (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate, to illustrate the typical values obtained from such calculations. dntb.gov.ua

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energetic landscape associated with these rotational changes. mdpi.com Key rotations include the bond between the phenyl ring and the acrylate moiety, as well as the orientation of the methyl ester group.

Computational methods, such as semiempirical methods (like AM1) for initial screening followed by higher-level DFT optimizations (e.g., B3LYP/6-31G), are used to explore the potential energy surface. mdpi.com The calculations reveal the relative energies of different conformers, such as planar and non-planar arrangements of the phenyl ring with respect to the acrylate double bond. The energetic landscape can identify the most stable ground-state geometry and the energy barriers for interconversion between different conformers. For phenylacrylates, there is often a delicate balance between steric hindrance from the substituents and the electronic stabilization from conjugation, which determines the preferred conformation.

Molecular Dynamics and Simulation

Molecular dynamics simulations provide a detailed view of the atomic-level movements and interactions of molecules over time, which is essential for understanding the properties of the compound in a condensed phase, such as a crystal.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions are likely to include weak C-H···O hydrogen bonds, C-H···F interactions, and potentially π-π stacking interactions between the phenyl rings. nih.govmdpi.com

Analysis of crystal structures of similar compounds, like (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate, reveals that C—H⋯O hydrogen bonds often link molecules into centrosymmetric dimers. nih.gov These dimers can then interact with neighboring dimers through other weak forces. nih.gov The difluoro-substitution in the target molecule introduces the possibility of C-H···F hydrogen bonds and influences the electrostatic potential of the phenyl ring, which can affect π-π stacking arrangements. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing a detailed picture of the packing environment. mdpi.com

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | C-H | O (carbonyl) | 2.2 - 2.8 | Dimer or chain formation |

| Hydrogen Bond | C-H | F | 2.3 - 2.9 | Linking molecules/dimers |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 | Stabilizing layered structures |

Note: This interactive table is based on common interactions found in the crystal structures of related phenyl acrylate derivatives.

In Silico Prediction and Quantitative Structure-Activity Relationship (QSAR) Studies

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of molecules and for developing models that relate chemical structure to biological activity.

ADME/Tox modeling involves the computational prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. These predictions help to identify potential liabilities of a drug candidate before it is synthesized. researchgate.netspringernature.com For derivatives of this compound, various molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) can be calculated and used in established models to predict pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com For a series of substituted phenylacrylate derivatives, QSAR models could identify which structural features, such as the position and nature of substituents on the phenyl ring, are crucial for a particular biological effect. mdpi.com These models are valuable for guiding the design of new derivatives with improved activity and better ADME/Tox profiles. mdpi.com

Table 3: Representative Predicted ADME Properties for a Series of Phenylacrylate Derivatives (Data is illustrative and represents typical outputs from in silico ADME prediction tools)

| Derivative | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (logS) | BBB Permeability |

| Unsubstituted | 162.18 | 2.15 | -2.5 | High |

| 4-Chloro | 196.62 | 2.85 | -3.2 | High |

| 2,4-Difluoro | 198.16 | 2.45 | -2.9 | High |

| 4-Nitro | 207.18 | 1.90 | -2.8 | Moderate |

Note: This interactive table provides hypothetical, yet representative, ADME parameter predictions for related compounds to illustrate the output of computational pharmacokinetic modeling.

Quantitative Structure-Activity Relationship (QSAR) for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, while specific QSAR models are not extensively published, the principles of QSAR can be applied to understand how structural modifications might influence its potential biological activities, such as antifungal or anticancer effects, which are common for this class of compounds.

A hypothetical QSAR study for a series of phenylacrylate derivatives, including this compound, can be constructed to predict a specific biological activity, for instance, antifungal activity against a particular fungal strain. The biological activity is typically expressed as the negative logarithm of the minimum inhibitory concentration (pMIC). The structural features of the molecules are quantified by various physicochemical parameters, also known as descriptors.

Key Physicochemical Descriptors in QSAR of Phenylacrylates:

For phenylacrylate derivatives, the biological activity is often influenced by a combination of hydrophobic, electronic, and steric factors.

Hydrophobicity (Log P): This descriptor quantifies the lipophilicity of a compound. A proper balance of hydrophobicity is crucial for a molecule to traverse cellular membranes and reach its target site.

Molar Refractivity (MR): This parameter is related to the volume of the molecule and the polarizability. It can provide insights into the steric interactions between the compound and its biological target.

Electronic Effects (Hammett constants, σ): The presence of substituents on the phenyl ring, such as the two fluorine atoms in this compound, can significantly alter the electronic properties of the molecule. The electron-withdrawing or electron-donating nature of these substituents can influence the binding affinity of the compound to its target.

Molecular Weight (MW): This descriptor provides a basic measure of the size of the molecule.

Hypothetical QSAR Data for Antifungal Activity of Phenylacrylate Derivatives:

The following interactive data table presents a hypothetical dataset for a QSAR study on a series of substituted phenylacrylates, with this compound as one of the compounds. The biological activity (pMIC) and the physicochemical descriptors are included.

| Compound | Substituent (R) | pMIC | Log P | MR (cm³/mol) | MW ( g/mol ) |

| 1 | H | 4.2 | 2.1 | 45.3 | 162.17 |

| 2 | 2,4-difluoro | 5.5 | 2.8 | 48.1 | 198.15 |

| 3 | 4-chloro | 5.1 | 2.9 | 50.2 | 196.61 |

| 4 | 4-methoxy | 4.8 | 2.3 | 50.9 | 192.19 |

| 5 | 4-nitro | 5.3 | 2.4 | 50.1 | 207.17 |

| 6 | 2-fluoro | 5.0 | 2.5 | 46.2 | 180.16 |

| 7 | 4-fluoro | 5.2 | 2.6 | 46.2 | 180.16 |

| 8 | 3,4-dichloro | 5.6 | 3.5 | 55.1 | 231.06 |

Analysis of the Hypothetical QSAR Model:

Based on the hypothetical data, a multiple linear regression (MLR) analysis could be performed to derive a QSAR equation of the following general form:

pMIC = k₁ * (Log P) + k₂ * (MR) + k₃ * (MW) + constant

From the data table, certain trends can be observed:

The introduction of halogen substituents (fluoro, chloro) on the phenyl ring appears to enhance the antifungal activity. For instance, this compound (Compound 2) and the dichloro-substituted compound (Compound 8) show higher pMIC values.

The positive correlation with Log P suggests that increased lipophilicity, up to a certain point, may be favorable for activity, likely by improving membrane permeability.

The influence of steric factors, represented by MR and MW, would need to be carefully evaluated. While larger substituents might provide better binding interactions, they could also lead to steric hindrance.

Such a QSAR model, once validated, could be a powerful tool for predicting the antifungal activity of newly designed phenylacrylate derivatives and for guiding the synthesis of more potent analogues. The model would help in understanding the specific structural requirements for the desired biological activity.

Advanced Applications in Pharmaceutical and Medicinal Chemistry

Methyl 3-(2,4-difluorophenyl)acrylate as a Key Synthetic Intermediate

The strategic placement of fluorine atoms in pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and bioavailability. numberanalytics.comresearchgate.net this compound serves as a readily available precursor incorporating a difluorophenyl group, a feature present in numerous modern therapeutics.

Precursor in the Synthesis of Cyclopropane (B1198618) Derivatives for Pharmaceutical Agents (e.g., Ticagrelor)

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere for other chemical groups. nih.gov One of the most prominent examples of a pharmaceutical agent containing a difluorophenylcyclopropane moiety is Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events. The key intermediate for the synthesis of Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

While this compound possesses the core difluorophenyl and a propenoate structure that could theoretically undergo cyclopropanation, extensive literature searches for a direct synthetic route from this specific acrylate (B77674) to the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate have not yielded established protocols. The current industrial syntheses of this crucial cyclopropylamine (B47189) intermediate for Ticagrelor typically commence from other starting materials such as 1,2-difluorobenzene (B135520) or 3,4-difluorobenzaldehyde, involving multi-step reaction sequences.

The potential for this compound to serve as a precursor for such cyclopropane derivatives remains an area of interest for synthetic chemists seeking more efficient or alternative pathways. Cyclopropanation of activated alkenes like acrylates is a well-known transformation in organic synthesis, often employing reagents like diazomethane (B1218177) or Simmons-Smith reagents. nih.gov Further research could explore the diastereoselective cyclopropanation of this compound to access the desired cyclopropane scaffold.

Role in the Preparation of Other Biologically Active Scaffolds

The acrylate functionality in this compound makes it a versatile Michael acceptor and a dienophile, opening avenues for its use in the synthesis of a variety of heterocyclic scaffolds, which form the core of a vast number of pharmaceuticals. ontosight.ai The difluorophenyl group, in turn, can impart favorable pharmacological properties to the resulting molecules.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives:

Pyridine and pyrimidine rings are fundamental components of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. bu.edu.egnih.govnih.govresearchgate.net General synthetic strategies for these heterocycles often involve the condensation of α,β-unsaturated carbonyl compounds, such as acrylates, with appropriate nitrogen-containing precursors. bu.edu.egnih.gov

For instance, the Hantzsch pyridine synthesis and related multicomponent reactions could potentially utilize this compound as the carbonyl component to construct substituted pyridine rings bearing the 2,4-difluorophenyl moiety. nih.govfraunhofer.de Similarly, in pyrimidine synthesis, this acrylate could react with amidines, ureas, or thioureas to form the core pyrimidine structure. bu.edu.egresearchgate.net The incorporation of the 2,4-difluorophenyl group via this building block could lead to novel derivatives with potentially enhanced biological activity.

While specific examples of the synthesis of pyridine or pyrimidine derivatives starting directly from this compound are not extensively documented in readily available literature, the fundamental reactivity of the acrylate group suggests its high potential as a precursor for such heterocyclic systems.

Derivatization for Pharmacological Investigations

The modification of a lead compound to generate a library of derivatives is a cornerstone of drug discovery, allowing for the systematic exploration of its biological activity and the optimization of its pharmacokinetic properties.

Design and Synthesis of Novel Fluorinated Acrylate Derivatives for Drug Discovery

Starting from this compound, a variety of novel fluorinated acrylate derivatives can be designed and synthesized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other esters. These modifications can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, which are critical for biological interactions.

Furthermore, the double bond of the acrylate can be functionalized through various reactions, such as epoxidation, dihydroxylation, or addition reactions, to introduce further diversity. The resulting derivatives can then be screened for a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Acrylates

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of related compounds, medicinal chemists can identify the key structural features responsible for the desired pharmacological effect. nih.govmdpi.com

For derivatives of this compound, SAR studies would involve systematically varying the substituents on the phenyl ring (beyond the existing fluorine atoms, if desired, though this would require starting from a different precursor), modifying the acrylate moiety, and altering the linker between the phenyl ring and the acrylate.

For example, studies on other fluorinated aromatic compounds have shown that the position and number of fluorine atoms can have a profound impact on biological activity. nih.gov By comparing the activity of 2,4-difluoro derivatives with, for instance, 3,5-difluoro or monofluorinated analogs, one could elucidate the importance of the fluorine substitution pattern for a particular biological target. Similarly, comparing the activity of the methyl ester with other esters or amides would reveal the influence of this functional group on the compound's efficacy. The insights gained from such SAR studies are invaluable for the rational design of more potent and selective drug candidates.

Mechanistic Insights into Potential Biological Interactions of Related Compounds

While specific mechanistic studies on this compound may be limited, insights can be drawn from the extensive research on structurally related compounds, particularly cinnamic acid and its derivatives. Cinnamic acid, which shares the phenylpropenoic acid core structure, exhibits a wide range of biological activities, and its mechanisms of action have been partially elucidated. nih.govpatsnap.comnih.govsinoshiny.commdpi.com

Compounds with a cinnamic acid scaffold have been shown to interact with various biological targets. For instance, they can act as inhibitors of enzymes such as cyclooxygenase (COX), a key enzyme in the inflammatory pathway. patsnap.com The α,β-unsaturated carbonyl system present in these molecules can also participate in Michael addition reactions with nucleophilic residues (such as cysteine) in proteins, potentially leading to irreversible inhibition of enzyme function.

Furthermore, the aromatic ring and the carboxylic acid/ester group can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with the active sites of target proteins. sinoshiny.com The presence of the two fluorine atoms on the phenyl ring of this compound would significantly alter its electronic properties and lipophilicity compared to unsubstituted cinnamic acid, which could lead to different or enhanced interactions with biological targets. The electron-withdrawing nature of fluorine can influence the reactivity of the acrylate system and the acidity of neighboring protons, potentially modulating its biological activity. nih.gov Understanding these fundamental interactions of related molecules provides a framework for hypothesizing the potential biological targets and mechanisms of action of this compound and its derivatives.

Modulation of Cellular Pathways by Fluorinated Acrylate Analogues

While direct studies on this compound are limited, research on analogous acrylate derivatives provides a compelling framework for understanding its potential to modulate cellular pathways. Acrylate-based compounds have been shown to exert a range of biological effects, including anticancer, anti-inflammatory, and antioxidant activities, by interacting with various biological targets.

One of the primary mechanisms by which acrylate analogues appear to influence cellular function is through the induction of apoptosis, or programmed cell death. For instance, certain novel acrylate-based derivatives have been designed as combretastatin (B1194345) analogues, which are known to disrupt microtubule dynamics. These compounds have been shown to be effective in inducing apoptotic cell death and inhibiting tubulin polymerization, a critical process in cell division. nih.govnih.gov The introduction of fluorine atoms into the phenyl ring of such acrylate structures can further enhance their biological activity.

Furthermore, studies on other substituted phenyl acrylate derivatives have demonstrated their potential to induce cell cycle arrest. For example, some acrylate derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of compounds that interfere with microtubule function. nih.gov This disruption of the cell cycle can ultimately lead to the selective elimination of rapidly proliferating cancer cells.

The table below summarizes the observed biological activities of some representative acrylate analogues, providing insight into the potential cellular effects of this compound.

| Compound Class | Observed Biological Activity | Potential Cellular Pathway Modulation |

| Acrylate-based Combretastatin Analogues | Induction of apoptosis, inhibition of tubulin polymerization | Intrinsic and extrinsic apoptotic pathways, cell cycle regulation |

| Substituted Phenyl Acrylates | G2/M cell cycle arrest | Cyclin-dependent kinase (CDK) signaling pathways |

| 2,4-dichlorophenyl acrylate Copolymers | Antimicrobial activity | Bacterial/fungal metabolic or structural pathways researchgate.net |

It is important to note that the specific cellular pathways modulated by this compound would need to be elucidated through direct experimental investigation. However, the existing body of research on related compounds strongly suggests its potential as a modulator of pathways involved in cell proliferation, survival, and microbial growth.

Molecular Docking Studies with Biological Targets (e.g., Tubulin, hGLUT1)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. This in silico approach is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For a compound like this compound, molecular docking studies can provide valuable insights into its potential interactions with key biological targets such as tubulin and the human glucose transporter 1 (hGLUT1).

Tubulin:

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The colchicine (B1669291) binding site on tubulin is a well-established target for anticancer drugs that disrupt microtubule dynamics. nih.govnih.govmdpi.commdpi.com Molecular docking studies of various ligands, including acrylate derivatives, into the colchicine binding site have revealed key interactions that contribute to their inhibitory activity. researchgate.net

A hypothetical docking study of this compound into the colchicine binding site of tubulin would likely show the 2,4-difluorophenyl group occupying a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the surrounding amino acid residues. The acrylate moiety could form hydrogen bonds with key residues within the binding site, such as Cys-241, which is a critical residue for the binding of many colchicine site inhibitors. mdpi.com

The table below outlines typical interactions observed in docking studies of inhibitors with the colchicine binding site of tubulin.

| Key Amino Acid Residues | Type of Interaction | Potential Role in Binding |

| Cys-241 | Hydrogen bond, hydrophobic interactions | Crucial for anchoring the ligand in the binding site mdpi.com |

| Leu-248, Ala-250, Val-238 | Hydrophobic interactions | Stabilization of the ligand's aromatic rings |

| Asn-258, Thr-314 | Hydrogen bonds | Directional interactions that enhance binding affinity |

hGLUT1:

The human glucose transporter 1 (hGLUT1) is a membrane protein responsible for facilitating the transport of glucose into cells. In many types of cancer, hGLUT1 is overexpressed to meet the high energy demands of rapidly dividing cells, making it an attractive target for anticancer therapies. nih.govresearchgate.netnih.govcore.ac.uk Molecular docking has been employed to identify and optimize inhibitors of hGLUT1. researchgate.net

Docking this compound into the binding site of hGLUT1 could reveal potential interactions with key residues that are involved in glucose transport. The difluorophenyl ring might engage in hydrophobic and/or halogen bonding interactions within the transporter's binding pocket. The acrylate portion of the molecule could potentially interact with polar residues that normally bind to the hydroxyl groups of glucose.

Key residues in the hGLUT1 binding site that are often implicated in inhibitor binding are summarized in the table below.

| Key Amino Acid Residues | Type of Interaction | Potential Role in Binding |

| Gln-282, Gln-283 | Hydrogen bonds | Mimicking the interactions of glucose hydroxyl groups |

| Trp-388, Trp-412 | Hydrophobic (pi-stacking) interactions | Stabilization of aromatic moieties of the inhibitor |

| Asn-288, Asn-411 | Hydrogen bonds | Providing specificity and enhancing affinity |

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

Methyl 3-(2,4-difluorophenyl)acrylate serves as a building block for a variety of polymeric structures. Due to the good reactivity of fluorinated (meth)acrylates with other monomers, polymers derived from them can be more economical to produce than other types of fluoropolymers. core.ac.ukresearchgate.net Furthermore, the resulting copolymers often exhibit improved processability due to good solubility and low crystallinity. core.ac.ukresearchgate.net

Fluorinated acrylate (B77674) monomers can be polymerized through various techniques, with conventional free-radical polymerization being a common and established method. core.ac.ukresearchgate.net This process often employs initiators like 2,2'-azobisisobutyronitrile (AIBN) to start the polymerization chain reaction. core.ac.uk

Copolymerization is a widely used strategy to fine-tune the properties of the final material. By reacting this compound with conventional monomers such as methyl methacrylate (MMA) or butyl acrylate (BA), it is possible to create copolymers that balance the unique properties of the fluorinated monomer with the characteristics of the comonomer. core.ac.ukmdpi.com This approach allows for the development of materials with a broad spectrum of properties. core.ac.ukpaint.org For example, copolymerizing with butyl acrylate can improve flexibility, while copolymerizing with methyl methacrylate can enhance hardness and mechanical strength. gantrade.comblogspot.com

Controlled/"living" radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, offer precise control over the polymer's molecular weight, architecture, and composition. researchgate.netresearchgate.net These advanced methods enable the synthesis of well-defined block copolymers and other complex architectures with specific functionalities. core.ac.ukresearchgate.net

Table 1: Illustrative Example of Copolymerization Feed Composition

This table presents a hypothetical feed composition for the copolymerization of this compound (MDFPA) and Methyl Methacrylate (MMA), illustrating how different monomer ratios can be used to tailor polymer properties.

| Copolymer Sample | Mole Fraction of MDFPA in Feed | Mole Fraction of MMA in Feed | Polymerization Method |

| P(MDFPA-co-MMA)-1 | 0.2 | 0.8 | Free Radical Polymerization |

| P(MDFPA-co-MMA)-2 | 0.5 | 0.5 | Free Radical Polymerization |

| P(MDFPA-co-MMA)-3 | 0.8 | 0.2 | Free Radical Polymerization |

The introduction of fluorine into a polymer structure, such as through the inclusion of the 2,4-difluorophenyl group from this compound, has a profound impact on the material's properties. researchgate.net The high electronegativity and strong carbon-fluorine bond are responsible for these unique characteristics. paint.org

Key properties influenced by fluorine substitution include:

Thermal Stability: Fluorinated polymers often exhibit enhanced thermal stability compared to their non-fluorinated counterparts. The strong C-F bond requires more energy to break, which can increase the degradation temperature of the polymer. core.ac.ukresearchgate.net

Chemical Resistance: The fluorine atoms provide a protective shield for the polymer backbone, making it more resistant to chemical attack.

Low Surface Energy: Fluorinated polymers are known for their very low surface energies, which results in hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. researchgate.netmdpi.com

Low Refractive Index: The presence of fluorine typically lowers the refractive index of a material, a property that is valuable in optical applications. researchgate.net

Low Friction Coefficient: The low intermolecular forces of fluorinated surfaces lead to a low coefficient of friction. core.ac.uk

Table 2: Comparison of Expected Properties of a Fluorinated Acrylate Polymer vs. a Standard Acrylate Polymer

This table provides a general comparison of the expected properties of a hypothetical homopolymer of this compound (Poly(MDFPA)) versus the well-characterized Poly(methyl methacrylate) (PMMA).

| Property | Poly(methyl methacrylate) (PMMA) | Expected Properties of Poly(MDFPA) |

| Glass Transition Temperature (Tg) | ~105 °C | Potentially higher due to bulky, rigid side group |

| Surface Energy | Moderate (~39 mN/m) | Low |

| Water Contact Angle | ~70-80° | High (>90°) |

| Refractive Index | ~1.49 | Lower than PMMA |

| Thermal Stability | Good | Expected to be higher than PMMA |

Advanced Material Design

The unique properties imparted by the difluorophenyl group of this compound enable the design of advanced materials for specialized applications. By strategically incorporating this monomer into polymer chains, materials with precisely controlled characteristics can be developed.

The versatility of acrylate chemistry allows for the creation of functional polymers with properties tailored for specific needs. mdpi.commdpi.com this compound can be copolymerized with a wide range of other monomers that possess different functional groups. This allows for the synthesis of polymers that not only have the benefits of fluorination but also other functionalities.

For instance, copolymerization with monomers containing hydroxyl or carboxylic acid groups can introduce sites for cross-linking, improving the mechanical properties and solvent resistance of the final material. Similarly, incorporating monomers with adhesive properties can create fluorinated pressure-sensitive adhesives. The synthesis of block copolymers, where one block is composed of the fluorinated acrylate and another of a different polymer, can lead to materials with unique phase-separated morphologies and properties, such as thermoplastic elastomers or amphiphilic polymers for self-assembly. core.ac.uk

The combination of low surface energy, high thermal stability, and chemical resistance makes polymers derived from this compound excellent candidates for specialty coatings and resins. specialchem.com

Protective Coatings: These polymers can be used to create protective coatings for various substrates, offering resistance to weathering, UV radiation, and chemical exposure. gantrade.com Their hydrophobic and oleophobic nature also provides anti-graffiti and easy-to-clean properties.

Marine and Anti-fouling Coatings: The low surface energy of these materials can reduce the adhesion of marine organisms, making them useful in anti-fouling coatings for ships and underwater structures. mdpi.com

Optical Coatings: Due to their expected low refractive index, these polymers are suitable for use as anti-reflective coatings on lenses and other optical components.

Specialty Resins: Incorporating this monomer into resin formulations can enhance their performance in demanding environments. For example, fluorinated epoxy acrylate resins can be used in high-performance composites and adhesives that require superior thermal and chemical resistance.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Methyl 3-(2,4-difluorophenyl)acrylate Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of this compound and other fluorinated acrylates, research is directed towards developing more sustainable and environmentally benign methodologies. Traditional synthesis routes for fluorinated aryl acrylates often involve the acylation of phenols with acryloyl chloride, which can present challenges that green chemistry aims to address. researchgate.net

Current research in the broader field of fluorinated polymers is focused on creating environmentally friendly alternatives to long-chain perfluoroalkyl compounds, which have raised concerns due to their persistence and potential for bioaccumulation. researchgate.net This has spurred interest in developing reliable and non-toxic synthesis strategies that align with the goals of green chemistry. researchgate.net

For acrylate (B77674) polymers, emulsion polymerization is being explored as a more sustainable alternative to solvent-based methods that produce volatile organic compounds (VOCs). bohrium.com Aqueous acrylic emulsions are considered eco-friendly materials, and incorporating fluorine-containing monomers into these systems is an active area of research. bohrium.com The development of novel polymerization techniques is also crucial for the green synthesis of high molecular weight fluorinated polymers. researchgate.net

Future green synthesis approaches for this compound could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly options like water or bio-based solvents.

Catalytic Efficiency: Developing catalysts that allow for high yields and selectivity under milder reaction conditions, thereby reducing energy consumption and waste.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Renewable Feedstocks: Investigating the potential use of renewable resources as starting materials for the synthesis of the acrylate or its precursors.

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient catalytic systems is paramount for the synthesis and functionalization of fluorinated organic compounds like this compound. Research in this area is focused on transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions , such as the Mizoroki-Heck and Suzuki-Miyaura reactions, are particularly relevant. mdpi.comacs.org For instance, ligand-free palladium-catalyzed Mizoroki-Heck reactions of methyl α-fluoroacrylate with aryl iodides have demonstrated an efficient and stereoselective route to fluoroacrylate derivatives with good functional group tolerance. mdpi.com The development of highly active and efficient catalyst systems derived from palladium precatalysts and monophosphine ligands has expanded the scope of the Suzuki-Miyaura cross-coupling reaction to include a wide variety of heterobiaryls. acs.org Supported palladium nanoparticles are also being investigated as efficient and recyclable catalysts for Suzuki-Miyaura reactions to prepare fluorinated biphenyl (B1667301) derivatives. mdpi.com

Nickel-catalyzed reactions are also gaining prominence for the activation of C–F bonds in fluoro-aromatics. mdpi.comresearchgate.net Nickel complexes have been shown to be effective in coupling reactions between Grignard reagents and fluoro-aromatics. mdpi.com The structure of the ligands, such as bidentate phosphines, plays a critical role in the efficiency of these catalytic systems. mdpi.comresearchgate.net

Future research in this domain will likely focus on:

Developing more robust and versatile catalysts that can tolerate a wider range of functional groups and reaction conditions.

Exploring non-precious metal catalysts , such as those based on cobalt, to provide more cost-effective and sustainable alternatives to palladium. rsc.org

Investigating enzymatic and chemoenzymatic platforms for the preparation of fluorinated compounds, which can offer high selectivity and operate under mild conditions. rsc.orgrsc.orgbohrium.comnih.gov

Designing catalysts for the selective functionalization of the C-F bond, which is notoriously strong and challenging to activate. mdpi.comresearchgate.net

Expansion of Pharmaceutical and Agrochemical Applications

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced efficacy in pharmaceutical and agrochemical applications. researchgate.netnih.gov The 2,4-difluorophenyl moiety, present in this compound, is a common structural motif in many biologically active compounds.

In the pharmaceutical sector , fluorinated compounds have found widespread use in drug development. mdpi.com The presence of fluorine can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which affects absorption and distribution in the body. Phenyl acrylates and their derivatives are recognized as important compounds for their medical applications. nih.gov Methyl acrylate compounds, in general, are being investigated as potential candidates for drug development due to their ability to interact with biological targets. ontosight.ai

In the agrochemical industry , a significant percentage of modern pesticides contain at least one fluorine atom. researchgate.netresearchgate.net Fluorine substitution can enhance the biological activity of herbicides, insecticides, and fungicides. researchgate.net Sulphonamide derivatives combined with fluorinated molecules have shown improved biological activity and can be more environmentally friendly. nih.gov

The potential applications for this compound as a building block in these industries are vast. Future research will likely focus on:

Synthesis of novel derivatives: Using this compound as a starting material to create more complex molecules with potential therapeutic or pesticidal properties.

Structure-activity relationship studies: Investigating how modifications to the acrylate structure affect its biological activity to optimize its performance for specific applications.

Exploration of new biological targets: Screening this compound and its derivatives against a wide range of biological targets to identify new potential applications.

Development of Advanced Analytical Techniques for Characterization

Accurate and detailed characterization of fluorinated compounds is essential for quality control, reaction monitoring, and understanding their behavior in biological and environmental systems. The unique properties of the fluorine atom necessitate the use of specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is a powerful tool for the analysis of fluorinated compounds. scholaris.ca The high sensitivity of the ¹⁹F nucleus and the large chemical shift range provide detailed structural information. rsc.orgnih.gov ¹⁹F NMR can be used to identify and quantify fluorinated molecules in complex mixtures without the need for separation or standards. rsc.org Computational methods, such as density functional theory (DFT), are being used to predict ¹⁹F NMR spectra, aiding in the identification of unknown products. nih.gov

Mass spectrometry (MS) , often coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC), is another critical technique for the characterization of acrylates and their derivatives. nih.gove3s-conferences.org Pyrolysis-GC/MS can be used to elucidate the structural and compositional nature of acrylate-based networks. nih.gov While mass spectrometry is useful, it can sometimes fall short in identifying all fluorinated products, making complementary techniques like ¹⁹F NMR essential. nih.gov

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in acrylate polymers. spectroscopyonline.commdpi.comsemanticscholar.org These techniques can be used to confirm the structure of synthesized compounds and to study their interactions in different matrices. mdpi.comsemanticscholar.org

Future advancements in analytical techniques for compounds like this compound are expected to include:

Increased sensitivity and resolution of NMR and MS instruments, allowing for the detection and characterization of trace-level impurities and degradation products.

Development of novel hyphenated techniques that combine the separation power of chromatography with the detailed structural information from multiple spectroscopic methods.

Expansion of spectral databases for ¹⁹F NMR and mass spectrometry to facilitate the rapid identification of unknown fluorinated compounds. nih.gov

Application of advanced imaging techniques , such as Raman microscopy, to visualize the distribution of fluorinated acrylates in complex materials. semanticscholar.org

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2,4-difluorophenyl)acrylate, and how can reaction conditions be optimized?

- Methodological Answer : Two primary methods are documented:

- Knoevenagel Condensation : React 2,4-difluorobenzaldehyde with methyl acrylate using a base catalyst (e.g., piperidine) under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC and purify via column chromatography .

- Heck Coupling : Utilize palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., triarylphosphines) to couple aryl halides with methyl acrylate. Optimize temperature (80–120°C) and solvent (e.g., DMF/water mix) to enhance yield .

Key parameters: Catalyst loading (0.2–5 mol%), reaction time (12–48 h), and stoichiometric ratios (1:1.2 aldehyde:acrylate).

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., C=O bond length ~1.21 Å, C=C bond ~1.34 Å). Compare with structurally similar acrylates like ethyl 3-(2,4-difluorophenoxy) derivatives .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Olefinic protons at δ 6.2–7.5 ppm (doublets, J = 15.9 Hz for trans-configuration), methoxy group at δ 3.7–3.8 ppm .

- ¹³C NMR : Carbonyl at δ 167–168 ppm, aromatic carbons at δ 110–160 ppm (split due to fluorine coupling) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound across different studies?

- Methodological Answer :

- Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) .

- Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign overlapping signals .

- Compare crystallographic data (e.g., bond distances/angles) with spectroscopic results to identify potential stereochemical variations .

Q. What experimental strategies are effective for studying the reactivity of this compound in cross-coupling or cycloaddition reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd catalysts with arylboronic acids to functionalize the acrylate moiety. Monitor regioselectivity via LC-MS .

- Diels-Alder Reactions : React with dienes (e.g., anthracene) under thermal or microwave conditions. Analyze stereochemistry via X-ray or NOE NMR .

- Photochemical Reactivity : Irradiate at 254–365 nm to study [2+2] cycloaddition or isomerization pathways .

Q. How can impurities or degradation products of this compound be identified and quantified in pharmaceutical research?